4,4'-Methylenebis(2-methylphenol)

Description

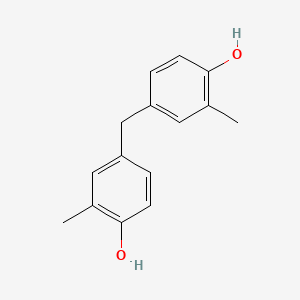

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8,16-17H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFGCULLADMRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457283 | |

| Record name | 4,4'-Methylenebis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-25-6 | |

| Record name | 4,4'-Methylenebis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Methylenebis(2-methylphenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,4 Methylenebis 2 Methylphenol

Condensation Reactions in Bisphenol Synthesis

The industrial synthesis of 4,4'-Methylenebis(2-methylphenol) is primarily achieved through the electrophilic substitution reaction between o-cresol (B1677501) (2-methylphenol) and formaldehyde (B43269). This reaction forms a methylene (B1212753) bridge that links the two phenol (B47542) rings, typically at the para position relative to the hydroxyl groups, due to steric hindrance from the ortho-positioned methyl groups.

The condensation can be catalyzed by both acids and bases.

Acid Catalysis : In an acidic medium, formaldehyde is protonated, increasing its electrophilicity. This activated electrophile then attacks the electron-rich aromatic ring of o-cresol. The resulting hydroxymethylphenol intermediate rapidly reacts with a second o-cresol molecule, eliminating water to form the stable methylene bridge. Common acid catalysts include mineral acids like sulfuric acid and solid acids such as montmorillonite (B579905) clays.

Base Catalysis : Under basic conditions, the phenol is deprotonated to form a more nucleophilic phenoxide ion. This ion attacks the formaldehyde carbon in a process similar to an aldol (B89426) addition. The reaction proceeds through the formation of mono-methylol-o-cresols, which can then react further to form the final bisphenol product. The reaction rate is observed to increase with a higher pH.

Various catalytic systems have been developed to optimize this condensation reaction for different bisphenols, demonstrating the versatility of this synthetic approach. For instance, the hydroxyalkylation of p-cresol (B1678582) to produce 2,2′-methylenebis(4-methylphenol) has been achieved with high yield and selectivity using Sn/Si-MCM-41 catalysts.

| Precursor Phenol | Condensing Agent | Catalyst | Reaction Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| o-Cresol | Formaldehyde | NaOH | 65-80°C, pH 7-10 | Kinetics studied | |

| p-Cresol | Formaldehyde | Sn/Si-MCM-41 | Reaction time of 120 min | 70% product yield, 88% selectivity | |

| Phenol (general) | Paraformaldehyde | Montmorillonite KSF | Reflux in n-octane, 2-6 h | General procedure described | |

| 2-Cyclohexyl-p-cresol | Formaldehyde (40% aq.) | Methanesulfonic acid | 95°C, 4 h | Crude product contained 48% target |

Methylation in the Synthesis of 4,4'-Methylenebis(2-methylphenol)

In the context of synthesizing 4,4'-Methylenebis(2-methylphenol), the term "methylation" does not refer to a distinct reaction step where methyl groups are added to a bisphenol backbone. Instead, the methyl groups present in the final product originate from the starting material, o-cresol (2-methylphenol).

The selection of o-cresol as the phenolic precursor is a crucial design choice that directly incorporates the two methyl groups into the molecular structure. The synthesis, therefore, begins with an already methylated phenol. This strategic use of a substituted precursor is fundamental to achieving the desired chemical structure of 4,4'-Methylenebis(2-methylphenol). The condensation reaction then proceeds as described previously, linking two molecules of this methylated precursor with a formaldehyde-derived methylene bridge.

Exploration of Acylation and Alkylation Reactions Involving 4,4'-Methylenebis(2-methylphenol)

The phenolic hydroxyl (-OH) groups of 4,4'-Methylenebis(2-methylphenol) are reactive sites that can undergo various chemical modifications, including acylation and alkylation. These reactions are used to alter the physical and chemical properties of the molecule.

Acylation: This reaction involves the conversion of the hydroxyl groups to ester groups. For example, the related compound 2,2'-methylenebis(6-tert-butyl-4-methylphenol) can be reacted with triethylamine (B128534) and an acylating agent (such as a propionyl halide or anhydride) to form the corresponding monopropionate ester. This demonstrates the capacity of the phenolic hydroxyls in methylenebisphenols to act as nucleophiles in esterification reactions.

Alkylation: Alkylation can occur at either the hydroxyl groups to form ethers or on the aromatic rings via electrophilic substitution. The alkylation of similar alkylidene bis(phenols) has been demonstrated using isobutylene (B52900) as an alkylating agent in the presence of sulfuric acid. This reaction typically adds an alkyl group to the aromatic ring at a position activated by the hydroxyl group.

Other Reactions: The reactivity of the hydroxyl groups is further highlighted by their ability to form metal aryloxides. A structurally similar compound, 2,2′-methylenebis(4-chloro-6-isopropyl-3-methylphenol), reacts with dibutylmagnesium (B73119) (MgnBu2) to synthesize magnesium aryloxides. These resulting organometallic complexes can then serve as catalysts, for instance, in the ring-opening polymerization of lactones.

| Reaction Type | Bisphenol Reactant | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Acylation | 2,2'-methylenebis(6-tert-butyl-4-methylphenol) | Triethylamine, Acylating Agent | Phenolic Ester (Monopropionate) | |

| Alkylation | 4,4'-isopropylidenebis(2-methylphenol) | Isobutylene, Sulfuric Acid | Ring-Alkylated Bisphenol | |

| Aryloxide Formation | 2,2′-Methylenebis(4-chloro-6-isopropyl-3-methylphenol) | MgnBu2 | Magnesium Aryloxide |

Biological Activity and Molecular Mechanisms of 4,4 Methylenebis 2 Methylphenol

Cellular Responses and Signaling Pathway Perturbations Induced by 4,4'-Methylenebis(2-methylphenol)

The molecular interactions of 4,4'-Methylenebis(2-methylphenol) with estrogen receptors translate into specific responses at the cellular level, which have been investigated using established cell line models.

HeLa cells, a human cervical cancer cell line, have been instrumental in elucidating the cellular effects of 4,4'-Methylenebis(2-methylphenol). biorxiv.org These cells are a widely used model in biomedical research, including for studying cancer biology and the effects of chemical compounds. nih.gov In the context of estrogen receptor modulation, HeLa cells have been utilized for reporter gene assays to determine the functional outcome of compound binding. biorxiv.org It was in this cell line that the antagonistic activity of 4,4'-Methylenebis(2-methylphenol) against ERβ was demonstrated, confirming that its interaction with the receptor leads to a blockage of transcriptional activation within a cellular environment. biorxiv.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 17β-Estradiol (E2) |

| 4,4'-Methylenebis(2-methylphenol) |

| Bisphenol A (BPA) |

| Estrogen Receptor Alpha (ERα) |

Advanced Applications of 4,4 Methylenebis 2 Methylphenol in Materials Science

Role of 4,4'-Methylenebis(2-methylphenol) in Polymer Systems

Development of Derivative Polymers from Bisphenols

Bisphenols are versatile precursors for a range of important polymer classes, including polycarbonates, polyesters, and epoxy resins. The synthesis of these polymers typically involves the reaction of the bisphenol's hydroxyl groups with suitable co-monomers.

Polycarbonates: The synthesis of polycarbonates from bisphenols is a well-established industrial process. researchgate.net Traditionally, this involves the reaction of a bisphenol with phosgene (B1210022) or a transesterification reaction with a carbonate source like diphenyl carbonate. researchgate.net It is anticipated that 4,4'-Methylenebis(2-methylphenol) can be similarly polymerized to yield a polycarbonate with a unique set of properties. The resulting polycarbonate would feature the 4,4'-Methylenebis(2-methylphenol) moiety as a repeating unit in the polymer backbone.

Polyesters: Aromatic polyesters, known for their excellent mechanical properties and thermal stability, can be synthesized through the polycondensation of bisphenols with dicarboxylic acids or their derivatives. researchgate.net By reacting 4,4'-Methylenebis(2-methylphenol) with various aromatic or aliphatic diacyl chlorides, a new family of polyesters could be developed. The properties of these polyesters would be tunable based on the choice of the diacid co-monomer.

Epoxy Resins: Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites due to their exceptional adhesion, chemical resistance, and mechanical strength. cnrs.fr They are typically synthesized by reacting a bisphenol with epichlorohydrin (B41342) to form a diglycidyl ether. This resulting resin is then cured with a hardener. 4,4'-Methylenebis(2-methylphenol) can serve as the bisphenolic component in the synthesis of novel epoxy resins. The resulting epoxy network's properties would be influenced by the structure of the bisphenol and the curing agent used. cnrs.frredalyc.org

Structure-Property Relationships in Polymer Integration

The physical and mechanical properties of a polymer are intrinsically linked to its chemical structure. The incorporation of the 4,4'-Methylenebis(2-methylphenol) unit into a polymer chain is expected to influence several key characteristics.

Influence of the Methylene (B1212753) Bridge: The flexible methylene bridge (-CH2-) connecting the two phenolic rings imparts a degree of rotational freedom to the polymer backbone. This flexibility can influence properties such as the glass transition temperature (Tg), solubility, and melt processability of the resulting polymers.

Impact of Ortho-Methyl Substituents: The presence of methyl groups in the ortho position to the hydroxyl groups can have a significant impact on the polymer's properties. These methyl groups can introduce steric hindrance, which may affect the reactivity of the hydroxyl groups during polymerization. nih.gov In the final polymer, these substituents can restrict chain packing and reduce intermolecular interactions, potentially leading to increased solubility and a lower glass transition temperature compared to polymers derived from unsubstituted bisphenols. researchgate.net However, the methyl groups can also enhance the polymer's resistance to oxidation and thermal degradation.

The table below illustrates the potential impact of incorporating 4,4'-Methylenebis(2-methylphenol) into different polymer systems, based on general principles of polymer science.

| Polymer System | Expected Influence of 4,4'-Methylenebis(2-methylphenol) | Potential Property Enhancement |

| Polycarbonate | Introduction of a flexible methylene bridge and ortho-methyl groups. | Improved processability, potentially higher impact strength, and good thermal stability. |

| Polyester | Increased chain flexibility and altered packing due to methyl groups. | Enhanced solubility in organic solvents, potentially lower melting point, and good mechanical properties. |

| Epoxy Resin | Modification of the epoxy network with a less rigid bisphenolic structure. | Increased toughness and flexibility of the cured resin, with good thermal and chemical resistance. |

This table is illustrative and based on general principles of polymer chemistry, as specific experimental data for polymers derived solely from 4,4'-Methylenebis(2-methylphenol) is limited in the provided search results.

Further research and empirical data are necessary to fully elucidate the specific properties of polymers derived from 4,4'-Methylenebis(2-methylphenol). However, based on its unique molecular structure, it holds promise as a valuable monomer for the development of new materials with tailored properties for a variety of advanced applications.

The following table presents a hypothetical comparison of the thermal properties of polymers derived from 4,4'-Methylenebis(2-methylphenol) with those derived from the more common Bisphenol A.

| Property | Polycarbonate (BPA-based) | Polycarbonate (Hypothetical 4,4'-Methylenebis(2-methylphenol)-based) |

| Glass Transition Temperature (Tg) | ~150 °C | Potentially slightly lower due to increased flexibility and steric hindrance from methyl groups. |

| Decomposition Temperature (Td) | >350 °C | Expected to be high, potentially enhanced by the antioxidant nature of the methyl-substituted phenols. |

This data is hypothetical and for illustrative purposes, based on structure-property relationships of similar polymer systems. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives for 4,4 Methylenebis 2 Methylphenol

Computational Chemistry and Molecular Modeling for Predictive Analysis

Modern computational chemistry offers powerful tools for the predictive analysis of molecular properties, guiding experimental work and accelerating the discovery of new applications. For phenolic compounds like 4,4'-Methylenebis(2-methylphenol), techniques such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are pivotal in understanding their electronic structure, reactivity, and potential biological activity.

Frontier Molecular Orbital (FMO) Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). activate-scientific.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, a key aspect of phenolic antioxidants, while the LUMO energy relates to its ability to accept electrons. activate-scientific.comnih.gov The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov For phenolic compounds, a smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another vital computational tool that visualizes the charge distribution across a molecule. performanceadditives.usnih.gov MEP maps identify electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov In bisphenols, the oxygen atoms of the hydroxyl groups typically show the most negative potential, indicating these are the primary sites for electrophilic attack and key locations for hydrogen bonding interactions. performanceadditives.us The hydrogen atoms of the hydroxyl groups exhibit the highest positive potential, marking them as the sites for nucleophilic attack. performanceadditives.us This analysis is crucial for predicting how the molecule will interact with other molecules, including biological targets.

Predictive analysis for 4,4'-Methylenebis(2-methylphenol) can be illustrated by data from closely related structures, highlighting future research directions.

| Parameter | Description | Illustrative Value/Finding | Significance |

|---|---|---|---|

| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the hydroxyl group. | ~0.96 Å | Influences the ease of hydrogen atom donation, a key step in antioxidant mechanisms. |

| C-O-H Bond Angle | The angle formed by the carbon, oxygen, and hydrogen atoms of the phenol (B47542) group. | ~109° | Affects the orientation of the hydroxyl group and its accessibility for interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5 to -6 eV | Indicates the electron-donating capacity; higher values suggest stronger antioxidant potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~1 to 2 eV | Indicates electron-accepting ability; relevant for understanding reactivity in various chemical environments. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | ~6 to 8 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| MEP Negative Region | Regions of negative electrostatic potential. | Located on phenolic oxygen atoms. performanceadditives.us | Predicts sites for hydrogen bonding and interaction with electrophiles. |

Future computational work will likely focus on building precise models for 4,4'-Methylenebis(2-methylphenol) to screen for new biological activities, predict its behavior in complex polymer matrices, and understand its metabolic pathways and potential interactions with biological systems.

Novel Derivatization Strategies for Enhanced Bioactivity or Material Performance

Modifying the core structure of 4,4'-Methylenebis(2-methylphenol) through targeted chemical synthesis is a promising strategy to create novel derivatives with enhanced properties. Research into the derivatization of other phenols and bisphenols demonstrates the potential of this approach.

Schiff Base Formation: A common strategy involves the condensation of phenolic compounds with primary amines to form Schiff bases (imines). This derivatization is known to yield compounds with a wide range of biological activities. For example, Schiff bases derived from other aminophenols have shown significant antimicrobial and antidiabetic properties. performanceadditives.uslu.se The introduction of the imine (C=N) functional group can enhance the molecule's ability to chelate metal ions and participate in biological interactions, often leading to improved bioactivity. sigmaaldrich.com Synthesizing Schiff base derivatives of 4,4'-Methylenebis(2-methylphenol) could therefore be a fruitful avenue for developing new therapeutic agents.

Mannich Reactions: The aminomethylation of phenols via the Mannich reaction is another powerful tool for creating derivatives. This reaction introduces aminomethyl groups onto the phenolic ring, which can significantly enhance antioxidant activity and introduce new biological functions. Studies on other substituted phenols have shown that aminomethyl derivatives can possess superior radical-scavenging and iron-chelating abilities. nih.gov Applying this strategy to 4,4'-Methylenebis(2-methylphenol) could produce derivatives with improved performance as antioxidants or stabilizers.

Esterification and Etherification: Modifying the hydroxyl groups through esterification or etherification can tune the molecule's solubility, lipophilicity, and ultimately its performance in material and biological applications. For instance, converting the phenolic hydroxyls to esters could create derivatives that act as pro-drugs, releasing the active phenolic compound upon hydrolysis within a biological system. In material science, such modifications can improve the compatibility of the antioxidant with the polymer matrix, reducing leaching and improving long-term stability.

| Strategy | Reaction | Potential Enhancement | Example from Related Compounds |

|---|---|---|---|

| Schiff Base Formation | Reaction with primary amines | Enhanced antimicrobial, anticancer, and antioxidant activity | Derivatives of 4-aminophenol (B1666318) show broad-spectrum antimicrobial activity. performanceadditives.uslu.se |

| Mannich Reaction | Reaction with formaldehyde (B43269) and an amine | Improved antioxidant and metal-chelating properties | Aminomethyl derivatives of 4-methyl-2-prenylphenol exhibit high radical-scavenging activity. nih.gov |

| O-Alkylation/Acylation | Ether or ester formation at the hydroxyl groups | Modified solubility, improved compatibility in polymers, pro-drug potential | Etherification of thymol (B1683141) enhanced its antibacterial activity. nih.gov |

| Halogenation | Introduction of halogen atoms (e.g., Cl, Br) to the aromatic rings | Increased antimicrobial and antifungal potency | Chlorination and bromination of thymol significantly increased its activity against pathogenic bacterial and fungal strains. nih.gov |

Future research will focus on synthesizing and characterizing these and other derivatives, followed by systematic screening for enhanced performance as polymer additives, antioxidants, or bioactive molecules.

Interdisciplinary Studies at the Interface of Chemistry and Biology

The intersection of chemistry and biology provides a fertile ground for discovering new roles for 4,4'-Methylenebis(2-methylphenol). Its inherent antioxidant properties make it a candidate for applications that bridge materials science with biological systems.

Biomaterial Stabilization: As a potent antioxidant, 4,4'-Methylenebis(2-methylphenol) and its close relatives are used to protect polymers from degradation. performanceadditives.us This function is critical in the field of medical devices and biomaterials, where polymer integrity is essential for safety and efficacy. Interdisciplinary studies are exploring the use of such phenolic antioxidants to stabilize polymers used in medical implants, drug delivery systems, and packaging for medical products. nih.govsigmaaldrich.com Research in this area investigates not only the stabilization efficiency but also the biocompatibility and potential for the antioxidant to leach from the material and interact with biological tissues. sigmaaldrich.com

Exploring Novel Biological Activities: While primarily known as an industrial antioxidant, the structural similarity of 4,4'-Methylenebis(2-methylphenol) to other bioactive bisphenols suggests it may possess unexplored biological activities. For instance, the structurally related compound 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) has been shown to induce autophagy and enhance the efficacy of anticancer drugs. This finding opens up the possibility that other methylene-bridged bisphenols could have applications in cancer therapy. Furthermore, other phenolic compounds like 2,4-Di-tert-butylphenol (2,4-DTBP) are known to have broad-spectrum antimicrobial and anti-inflammatory activities. nih.gov

Future interdisciplinary studies will likely involve screening 4,4'-Methylenebis(2-methylphenol) and its newly synthesized derivatives against a range of biological targets. This could include assays for enzymatic inhibition, anticancer activity, antimicrobial efficacy, and anti-inflammatory effects, combining synthetic chemistry with cell biology, microbiology, and pharmacology to uncover novel therapeutic or biotechnological applications.

Q & A

Basic: What are the standard synthetic routes for 4,4'-Methylenebis(2-methylphenol)?

Methodological Answer:

The compound is typically synthesized via acid- or base-catalyzed condensation of substituted phenols with formaldehyde. For example, 4,4'-Methylenebis(2,6-di-tert-butylphenol) is prepared by reacting 2,6-di-tert-butylphenol with formaldehyde under controlled pH and temperature (e.g., 80–100°C, aqueous or alcoholic medium) . Similar methods apply to the 2-methylphenol derivative, with adjustments in stoichiometry and reaction time to optimize yield. Purity is often enhanced via recrystallization from non-polar solvents like hexane.

Basic: Which analytical techniques are critical for characterizing 4,4'-Methylenebis(2-methylphenol)?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with phenolic -OH signals (~5 ppm in DMSO-d6) and methylene bridge protons (~3.8 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in related methylenebis compounds (e.g., bond angles and torsion angles for steric effects) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) using C18 columns and UV detection at 280 nm .

Basic: How is the antioxidant activity of 4,4'-Methylenebis(2-methylphenol) experimentally evaluated?

Methodological Answer:

Two primary assays are used:

- DPPH Radical Scavenging : Measures the compound’s ability to quench 1,1-diphenyl-2-picrylhydrazyl radicals (IC values typically 4–156 µg/mL for derivatives) .

- Rancimat Test : Evaluates oxidative stability in lipid matrices by tracking conductivity changes; protection factors (PF) >1.5 indicate efficacy comparable to BHT .

Controls must include reference antioxidants (e.g., BHT) and solvent-blank corrections.

Advanced: How do structural modifications (e.g., alkyl substituents) impact antioxidant efficacy?

Methodological Answer:

Steric hindrance and electron-donating groups significantly influence activity. For example:

- tert-Butyl groups at the 2- and 6-positions enhance radical stabilization via steric protection of the phenolic -OH .

- Methylene bridges increase planarity, improving resonance delocalization. Derivatives like 4,4'-methylenebis(5-isopropyl-2-methylphenol) show PF values up to 5.84 in the Rancimat test, outperforming BHT (PF = 1.55) .

Structure-activity relationships (SAR) are modeled using DFT calculations or Hammett parameters.

Advanced: How to resolve contradictions in reported antioxidant data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in solvent polarity (e.g., ethanol vs. DMSO) or radical concentration. Standardize protocols per IUPAC guidelines.

- Sample Purity : Impurities (e.g., unreacted phenol) inflate IC values. Validate purity via HPLC and elemental analysis .

- Substituent Position : Meta- vs. para-substituents alter redox potentials. Cross-reference with X-ray data to confirm regiochemistry .

Advanced: What methodologies assess the compound’s toxicity for biomedical applications?

Methodological Answer:

While 4,4'-Methylenebis(2-methylphenol) lacks comprehensive toxicology data, protocols from structurally related compounds (e.g., 4,4'-Methylenebis(2-chloroaniline)) include:

- In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HeLa), with IC values >2 mM considered low risk .

- Genotoxicity Testing : Ames test for mutagenicity and COMET assay for DNA damage.

- Carcinogenicity Screening : Rodent models (e.g., NTP bioassays), though ethical guidelines now prioritize alternatives like Tox21 high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.